5-Acetamido-2-nitrobenzoic acid

Descripción general

Descripción

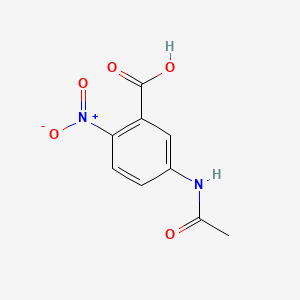

5-Acetamido-2-nitrobenzoic acid: is an aromatic compound with the molecular formula C₉H₈N₂O₅ and a molecular weight of 224.17 g/mol . It is characterized by the presence of an acetamido group at the 5-position and a nitro group at the 2-position on the benzoic acid ring. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

The primary target of 5-Acetamido-2-nitrobenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

This compound interacts with the COX-2 receptor, leading to a reduction in the production of prostaglandins . This interaction is facilitated by the compound’s binding affinity with the COX-2 receptor . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target COX-2 to exert their anti-inflammatory and analgesic effects .

Biochemical Pathways

The interaction of this compound with the COX-2 receptor affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the physiological responses mediated by these lipid compounds .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy . An in-silico study has shown that this compound derivatives have better bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins through its interaction with the COX-2 receptor, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

5-Acetamido-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase 2 (COX-2) receptors, exhibiting binding affinity and influencing the enzyme’s activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of COX-2, leading to changes in the production of prostaglandins, which are important mediators of inflammation . This modulation can impact various cellular processes, including inflammation and pain response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition is a key mechanism by which the compound exerts its anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of COX-2 activity and reduced inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake and distribution in target tissues . This interaction is essential for understanding the compound’s pharmacokinetics and its ability to reach therapeutic concentrations in specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic enzymes . This localization is critical for its activity and function, as it allows the compound to effectively inhibit COX-2 and modulate inflammatory responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrobenzoic acid typically involves the nitration of 5-acetamido benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows: [ \text{C₉H₉NO₃} + \text{HNO₃} \rightarrow \text{C₉H₈N₂O₅} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot synthesis method to streamline the process and reduce the risk associated with intermediate handling . This method enhances efficiency and safety in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in 5-Acetamido-2-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Reduction: 5-Acetamido-2-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 5-Acetamido-2-nitrobenzoic acid is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is employed in the manufacture of dyes and pigments. Its unique chemical properties make it valuable in the production of colorants and other specialty chemicals .

Comparación Con Compuestos Similares

2-Nitrobenzoic acid: This compound has a nitro group at the 2-position but lacks the acetamido group.

3-Nitrobenzoic acid: Similar to 2-nitrobenzoic acid but with the nitro group at the 3-position.

4-Nitrobenzoic acid: This compound has a nitro group at the 4-position and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 5-Acetamido-2-nitrobenzoic acid is unique due to the presence of both an acetamido group and a nitro group on the benzoic acid ring. This dual functionality imparts distinct chemical properties, making it versatile for various applications in research and industry .

Actividad Biológica

5-Acetamido-2-nitrobenzoic acid (5-ANBA) is a compound of significant interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5-ANBA, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈N₂O₅

- Molecular Weight : 224.17 g/mol

- CAS Number : 4368-83-6

- Structure : The compound features an acetamido group and a nitro group attached to a benzoic acid backbone, which contributes to its biological activity.

Analgesic Properties

5-ANBA has been evaluated for its analgesic properties through various in vivo models. Notably, studies have demonstrated that it exhibits significant anti-nociceptive activity. For instance, in a study using the acetic acid-induced writhing test in mice, 5-ANBA showed an effective dose (ED50) of 4.95 mg/kg, indicating its potency compared to traditional analgesics like acetaminophen and acetylsalicylic acid .

Table 1: Comparative Analgesic Activity of 5-ANBA

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 4.95 |

| Acetaminophen | 67.5 |

| Acetylsalicylic acid | 1944 |

Anti-inflammatory Effects

In addition to its analgesic properties, 5-ANBA has demonstrated anti-inflammatory effects. It was effective in reducing edema formation in models such as carrageenan-induced paw edema and croton oil-induced dermatitis in Wistar rats . The compound's ability to inhibit inflammatory responses suggests potential applications in treating conditions characterized by inflammation.

The analgesic effect of 5-ANBA is believed to be mediated through its interaction with cyclooxygenase enzymes (COX). In silico studies have shown that derivatives of 5-ANBA exhibit favorable binding affinities for COX-2 receptors, which are implicated in pain and inflammation pathways . Docking studies have indicated that modifications to the acetamido group enhance selectivity towards COX-2 over COX-1, potentially leading to reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-ANBA and its derivatives:

- In Vivo Analgesic Studies : Research involving the hot plate test confirmed central analgesic activity during both neurogenic and inflammatory phases, further supporting the compound's efficacy as an analgesic agent .

- Toxicological Assessments : Acute toxicity evaluations indicated that 5-ANBA did not induce significant behavioral changes or mortality in tested animals, suggesting a favorable safety profile for further pharmacological development .

- Molecular Docking Studies : Advanced computational techniques have been employed to assess the pharmacokinetics and toxicity risk associated with 5-ANBA derivatives. These studies indicate promising bioavailability and metabolic stability, paving the way for future drug development efforts .

Propiedades

IUPAC Name |

5-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063435 | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-83-6 | |

| Record name | 5-Acetamido-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.